molecular formula C11H13NO5 B1606171 Ethyl 2-(2-nitrophenoxy)propanoate CAS No. 13212-56-1

Ethyl 2-(2-nitrophenoxy)propanoate

Cat. No. B1606171
CAS RN: 13212-56-1
M. Wt: 239.22 g/mol
InChI Key: NYBPNCZBAGRYQA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-nitrophenoxy)propanoate is a chemical compound with the molecular formula C11H13NO5 . It is of interest in the field of chemistry due to its potential applications and properties .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-nitrophenoxy)propanoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact 3D structure is not provided in the searched resources.


Physical And Chemical Properties Analysis

Ethyl 2-(2-nitrophenoxy)propanoate has a molecular weight of 239.23 g/mol . Other physical and chemical properties such as boiling point, solubility, and stability are not specified in the searched resources.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of 2-(p-nitrophenoxy)ethylamine and Derivatives : Ethyl 2-(2-nitrophenoxy)propanoate is used in synthesizing 2-(p-nitrophenoxy)ethylamines through reactions with 2-aminoethanols or by Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides (Knipe, Sridhar, & Lound-Keast, 1977).

  • Intermediate for Biologically Active Compounds : Ethyl 4-(4-nitrophenoxy) picolinate, a variant of ethyl 2-(2-nitrophenoxy)propanoate, is an important intermediate in the synthesis of numerous biologically active compounds. This derivative is synthesized in a multi-step process from 2-picoliniacid (Xiong et al., 2019).

  • Use in Rearrangement and Reduction Reactions : The compound is involved in rearrangement reactions upon lithium borohydride reduction, leading to the formation of specific alcohol derivatives (Harfenist & Thom, 1969).

Catalysis and Electrochemical Applications

  • Electroreductive Radical Cyclization : Ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, related to ethyl 2-(2-nitrophenoxy)propanoate, are utilized in electroreductive intramolecular cyclizations catalyzed by nickel complexes. These processes are essential in organic synthesis, particularly in the formation of cyclic compounds (Esteves et al., 2005).

  • Herbicide Synthesis : Ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a derivative of ethyl 2-(2-nitrophenoxy)propanoate, has been synthesized as a novel herbicide. Its structure and activity indicate its potential use in agricultural applications (Makino & Yoshioka, 1987).

Pharmaceutical and Medical Research

  • Intermediate in Remdesivir Synthesis : A specific derivative of ethyl 2-(2-nitrophenoxy)propanoate, (S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy) (phenoxy) phosphoryl) amino) propanoate, is an advanced intermediate used in the manufacture of the antiviral drug Remdesivir. This highlights its significance in pharmaceutical synthesis (Chavhan, Mohite, & Pandey, 2023).

Chemo-Enzymatic Applications

  • Chemo-Enzymatic Synthesis from Renewable Sources : Ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, closely related to ethyl 2-(2-nitrophenoxy)propanoate, have been synthesized chemo-enzymatically from levoglucosenone. This method represents a more sustainable approach to synthesizing valuable precursors for chemical syntheses (Peru et al., 2016).

Green Chemistry and Extraction Processes

  • Use in Extraction Processes : Ethyl-lactate, a related compound, is utilized as an environmentally benign solvent in the extraction of caffeine and catechins from green tea leaves, demonstrating its application in sustainable and green chemistry (Bermejo et al., 2015).

Safety And Hazards

Safety data for Ethyl 2-(2-nitrophenoxy)propanoate suggests that it should be handled with care. Precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(2-nitrophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-11(13)8(2)17-10-7-5-4-6-9(10)12(14)15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBPNCZBAGRYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303441
Record name ethyl 2-(2-nitrophenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-nitrophenoxy)propanoate

CAS RN

13212-56-1
Record name NSC158348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(2-nitrophenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Starting from 2-nitrophenol (10 g, 1 eq, 71.9 mmol) and ethyl 2-bromopropionate (10.2 ml, 1.1 eq, 79.09 mmol) the procedure of Step (i), preparation 17 was followed to obtain ethyl 2-(2-nitrophenoxy)propanoate in crude form (16 g) which was used for step (ii).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FA Macías, N Chinchilla, RM Varela… - Journal of agricultural …, 2008 - ACS Publications
The utility of benzoxazinones and some of their synthetic derivatives in the search for new leads for herbicide model development has been explored. The work described focuses on …
Number of citations: 8 pubs.acs.org

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